molecular formula C9H16N2O4S B2793493 N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide CAS No. 2319848-74-1

N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide

Cat. No.: B2793493
CAS No.: 2319848-74-1
M. Wt: 248.3
InChI Key: XEEVEEGIQKCRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide is a research compound with the molecular formula C12H17N3O5S and a molecular weight of 315.34 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.

Preparation Methods

The synthesis of N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide involves several stepsThe final step involves the formation of the oxalamide moiety through a reaction with oxalyl chloride and an appropriate amine

Chemical Reactions Analysis

N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyethoxy group, where nucleophiles such as halides or amines can replace the hydroxyl group.

Scientific Research Applications

N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research involving this compound focuses on its potential therapeutic effects and its role as a pharmacological tool.

Mechanism of Action

The mechanism of action of N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide can be compared with other similar compounds, such as:

    N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(isoxazol-3-yl)oxalamide: This compound has an additional isoxazole ring, which may confer different biological activities and chemical properties.

    N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide: The presence of a trifluoromethyl group can enhance the compound’s stability and lipophilicity, potentially altering its pharmacokinetic properties.

Properties

IUPAC Name

N'-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4S/c10-7(13)8(14)11-5-9(15-3-2-12)1-4-16-6-9/h12H,1-6H2,(H2,10,13)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEVEEGIQKCRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNC(=O)C(=O)N)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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